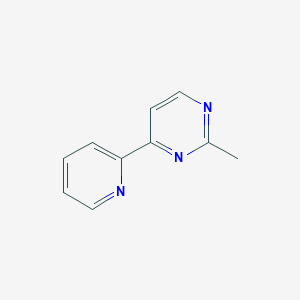
2-Methyl-4-(pyridin-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(pyridin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 2-Methyl-4-(pyridin-2-yl)pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrimidine ring can enhance the compound's potency against various cancer cell lines. The presence of the pyridine moiety is believed to contribute to improved interactions with biological targets, leading to increased efficacy in inhibiting tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has demonstrated effectiveness against a range of bacteria and fungi, including strains of Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Enzyme Inhibition
this compound has been identified as a potential inhibitor of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition may provide therapeutic benefits in conditions characterized by excessive fibrosis, such as pulmonary fibrosis and liver cirrhosis .
Organic Synthesis Applications
Building Block in Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new pharmaceuticals and materials.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and other advanced materials. Its ability to form coordination complexes with metals can be utilized in creating novel materials with specific electronic or optical properties .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the structure-activity relationship (SAR) of various derivatives of this compound against different cancer cell lines. The findings revealed that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than 100 nM against breast and lung cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound showed that derivatives with specific functional groups had improved activity against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on the pyrimidine framework, addressing the growing concern over antibiotic resistance .
Data Tables
Propriétés
Numéro CAS |
25194-63-2 |
|---|---|
Formule moléculaire |
C10H9N3 |
Poids moléculaire |
171.2 g/mol |
Nom IUPAC |
2-methyl-4-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C10H9N3/c1-8-11-7-5-10(13-8)9-4-2-3-6-12-9/h2-7H,1H3 |
Clé InChI |
JYQGKGKUSWYLIW-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)C2=CC=CC=N2 |
SMILES canonique |
CC1=NC=CC(=N1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















